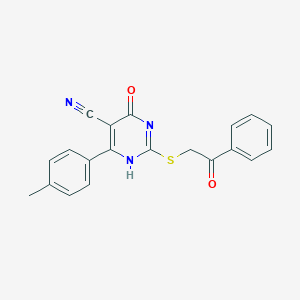![molecular formula C20H18N6O2 B292209 (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292209.png)
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one, also known as EPP, is a pyrazolo[1,5-a]pyrimidine derivative that has been the subject of scientific research for its potential therapeutic applications. EPP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, studies have shown that (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one inhibits the activity of various enzymes and proteins involved in inflammation and cancer cell proliferation. (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and cancer. (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation. Additionally, (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its potential therapeutic applications. (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for further investigation. However, one limitation of using (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its limited availability and high cost.
Orientations Futures
There are many potential future directions for the scientific research of (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one in order to better understand its anti-inflammatory and anti-cancer properties. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one.
Méthodes De Synthèse
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. The resulting compound is then reacted with 2,4-diaminopyrimidine to form the pyrazolo[1,5-a]pyrimidine scaffold. Finally, the addition of a phenyl group and an amino group completes the synthesis of (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one.
Applications De Recherche Scientifique
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been the subject of scientific research for its potential therapeutic applications. Studies have shown that (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H18N6O2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H18N6O2/c1-2-28-15-10-8-14(9-11-15)23-24-18-19(21)25-26-17(27)12-16(22-20(18)26)13-6-4-3-5-7-13/h3-12,23H,2H2,1H3,(H2,21,25)/b24-18- |
Clé InChI |
ABKWFMAMNHPIGD-MOHJPFBDSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N/N=C\2/C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
SMILES canonique |
CCOC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-benzimidazol-2-yl 2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292126.png)
![1-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one](/img/structure/B292127.png)
![ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B292131.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292132.png)

![6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292135.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile](/img/structure/B292136.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B292137.png)
![Ethyl 6-cyano-1-(4-fluorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292140.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-7-(4-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292141.png)
![Ethyl 6-cyano-7-(4-methoxyphenyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292142.png)
![Ethyl 6-cyano-7-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292143.png)
![Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292146.png)
![Ethyl 6-cyano-7-ethyl-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292149.png)